molecular formula C9H16Cl2N2 B6362077 Propyl[(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 879640-89-8

Propyl[(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No.: B6362077
CAS No.: 879640-89-8
M. Wt: 223.14 g/mol
InChI Key: XYQBGFDVKLAJQB-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Amine Compounds

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds extensively utilized in medicinal chemistry and drug design. researchgate.netnih.gov The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a key structural motif in numerous natural products, including vitamins and alkaloids, as well as a vast number of synthetic pharmaceutical agents. researchgate.netlifechemicals.com Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability. nih.govbiosynce.com

The incorporation of an amine functional group, particularly as a linker to the pyridine ring, creates a class of compounds known as pyridine-containing amines. These compounds are of significant interest due to the diverse pharmacological activities they can exhibit. researchgate.net The basicity of the amine and the electronic properties of the pyridine ring can be modulated through chemical synthesis to fine-tune the compound's interaction with biological targets. rsc.org

Overview of Structural Motifs: Pyridine and Secondary Propyl Amine

The chemical structure of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride (B599025) is characterized by two key features: the pyridine ring and a secondary propyl amine chain attached to it via a methylene (B1212753) bridge.

The pyridine ring is an aromatic system, structurally related to benzene (B151609), where one CH group is replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basicity to the ring and provides a site for hydrogen bonding, which can be crucial for molecular recognition in biological systems. nih.govrsc.org The lone pair of electrons on the nitrogen atom is not part of the aromatic pi system, allowing it to act as a base or a nucleophile. wikipedia.org

The combination of these two motifs in Propyl[(pyridin-4-yl)methyl]amine results in a molecule with specific physicochemical properties that are a subject of study in chemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-2-5-11-8-9-3-6-10-7-4-9;;/h3-4,6-7,11H,2,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQBGFDVKLAJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride

Strategies for the Formation of the Amine Moiety

Reductive Amination Approaches

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds. mdma.ch This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. reddit.com For the synthesis of Propyl[(pyridin-4-yl)methyl]amine, this can be approached in two ways: the reaction of pyridine-4-carboxaldehyde with propylamine (B44156) or the reaction of pyridin-4-ylmethanamine with propanal.

A significant advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. reddit.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mild nature and tolerance of a wide range of functional groups. organic-chemistry.org The reaction is typically carried out in aprotic solvents such as dichloroethane (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The presence of a catalytic amount of acetic acid can facilitate the formation of the iminium ion.

Table 1: Representative Conditions for Reductive Amination

EntryCarbonyl CompoundAmineReducing AgentSolventAdditiveYield (%)
1Pyridine-4-carboxaldehyden-PropylamineNaBH(OAc)₃DCEAcetic AcidHigh
2PropanalPyridin-4-ylmethanamineNaBH(OAc)₃THFNoneHigh
3Pyridine-4-carboxaldehyden-PropylamineH₂/Pd-CMethanol (B129727)NoneVariable

Note: Yields are generalized as "High" or "Variable" in the absence of specific literature data for these exact reactions and are based on typical outcomes for similar reductive amination procedures.

Alternatively, catalytic hydrogenation can be employed as a green and efficient reduction method. A variety of catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be used with hydrogen gas to effect the reduction of the in situ-formed imine.

Nucleophilic Substitution Reactions in Pyridine (B92270) Chemistry

Nucleophilic substitution provides a direct route to the formation of the C-N bond in Propyl[(pyridin-4-yl)methyl]amine. This approach typically involves the reaction of an electrophile bearing a good leaving group with a nucleophilic amine. In the context of this synthesis, 4-(chloromethyl)pyridine (B78701) or its hydrochloride salt serves as a key electrophile. sigmaaldrich.comveeprho.com The chlorine atom, being attached to a benzylic-like position, is readily displaced by a nucleophile.

The reaction is carried out by treating 4-(chloromethyl)pyridine with n-propylamine. reddit.com The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion in an SN2 fashion. The reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion. Common bases for this purpose include triethylamine (B128534) or potassium carbonate. A variety of polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), can be used to facilitate the reaction.

Table 2: Conditions for Nucleophilic Substitution

EntryElectrophileNucleophileBaseSolventTemperature
14-(Chloromethyl)pyridine HCln-PropylamineTriethylamineAcetonitrileRoom Temp. to Reflux
24-(Bromomethyl)pyridine HBrn-PropylamineK₂CO₃DMFRoom Temp.

Note: The conditions presented are typical for nucleophilic substitution reactions of this type.

Amine Hydrochloride Salt Formation Techniques

The final step in the synthesis is the formation of the dihydrochloride (B599025) salt of Propyl[(pyridin-4-yl)methyl]amine. This is a crucial step for the purification, stabilization, and handling of the final compound. The presence of two basic nitrogen atoms—the pyridine nitrogen and the secondary amine nitrogen—allows for the formation of a stable dihydrochloride salt.

The dihydrochloride salt is typically prepared by treating a solution of the free base, Propyl[(pyridin-4-yl)methyl]amine, in a suitable organic solvent with an excess of hydrochloric acid. The hydrochloric acid can be in the form of a concentrated aqueous solution or, more commonly, as a solution in an anhydrous solvent like diethyl ether or isopropanol. The addition of HCl protonates both basic nitrogen atoms, leading to the precipitation of the crystalline dihydrochloride salt. The salt can then be isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum. The formation of a similar dihydrochloride salt for (3-Chloropropyl)[(pyridin-4-yl)methyl]amine has been documented, indicating the feasibility of this approach. bldpharm.com

Precursor Synthesis and Derivatization

The successful synthesis of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride relies on the availability of key precursors. The synthesis of the pyridin-4-ylmethanamine scaffold and the subsequent introduction of the propyl chain are fundamental steps in several synthetic strategies.

Synthesis of Pyridin-4-ylmethanamine Scaffolds

Pyridin-4-ylmethanamine is a versatile building block used in various synthetic routes to the target compound. biosynth.com One of the most common methods for its preparation is the reduction of 4-cyanopyridine. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. google.com The reaction is typically carried out in a protic solvent like methanol or ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary and tertiary amine byproducts.

Alternatively, chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran can be employed. Careful workup is required to quench the excess hydride and liberate the free amine.

Another route to pyridin-4-ylmethanamine involves the reductive amination of pyridine-4-carboxaldehyde with ammonia. This one-pot procedure offers a direct conversion of the aldehyde to the primary amine.

Introduction of Propyl Chains via Alkylation or Reductive Processes

Once the pyridin-4-ylmethanamine scaffold is obtained, the propyl group can be introduced through several methods.

Alkylation: A straightforward approach is the direct N-alkylation of pyridin-4-ylmethanamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. princeton.edu This reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Reductive Processes: A more controlled and often higher-yielding method for introducing the propyl group is through reductive amination. commonorganicchemistry.com In this approach, pyridin-4-ylmethanamine is reacted with propanal to form an intermediate imine, which is then reduced in situ. As previously discussed, mild reducing agents like sodium triacetoxyborohydride are ideal for this transformation, minimizing side reactions and leading to a cleaner product profile. This method avoids the issue of over-alkylation often encountered in direct alkylation. commonorganicchemistry.com

Mechanistic Studies of Reactions Involving Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride and Its Precursors

Elucidation of Amine Alkylation Mechanisms

The formation of the carbon-nitrogen bond between the propylamino group and the pyridin-4-ylmethyl moiety is a key step in the synthesis of propyl[(pyridin-4-yl)methyl]amine. This transformation is typically achieved through the alkylation of propylamine (B44156). Two primary mechanistic pathways are generally considered for this class of compounds: direct nucleophilic substitution and reductive amination.

Nucleophilic Substitution Pathway:

One common method for the synthesis of such amines is the reaction of a suitable alkyl halide with an amine. wikipedia.org In the context of propyl[(pyridin-4-yl)methyl]amine, this would involve the reaction of 4-(halomethyl)pyridine (e.g., 4-(chloromethyl)pyridine) with propylamine. The mechanism for this reaction is a standard bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This concerted step results in the formation of a new C-N bond and the displacement of the chloride leaving group.

A significant challenge in this approach is the potential for overalkylation. masterorganicchemistry.com The product, propyl[(pyridin-4-yl)methyl]amine, is a secondary amine and is often more nucleophilic than the starting primary amine (propylamine). masterorganicchemistry.com This increased nucleophilicity can lead to a subsequent reaction with another molecule of 4-(chloromethyl)pyridine (B78701) to form a tertiary amine. To circumvent this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine to favor the desired mono-alkylation product.

Reductive Amination Pathway:

An alternative and often more selective method for the synthesis of secondary amines is reductive amination. vulcanchem.com This two-step, one-pot process begins with the reaction of pyridine-4-carbaldehyde with propylamine to form a Schiff base (or imine) intermediate. This is followed by the reduction of the imine in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst.

The initial step involves the nucleophilic attack of the propylamine on the carbonyl carbon of pyridine-4-carbaldehyde, followed by dehydration to form the C=N double bond of the imine. The subsequent reduction of the imine is the key step that furnishes the final secondary amine product. Reductive amination is generally preferred for its higher selectivity towards the secondary amine, minimizing the issue of overalkylation that can plague direct alkylation methods. nih.gov

Parameter Nucleophilic Substitution (SN2) Reductive Amination
Precursors 4-(Halomethyl)pyridine, PropylaminePyridine-4-carbaldehyde, Propylamine
Key Intermediate Transition StateImine (Schiff Base)
Selectivity Prone to overalkylationGenerally high for secondary amine
Byproducts Halide salt, Overalkylation productsWater
Reducing Agent Not requiredRequired (e.g., NaBH₄, H₂/Catalyst)

Pyridine (B92270) Ring Reactivity in Amine Synthesis Contexts

The pyridine ring plays a crucial role in the synthesis of propyl[(pyridin-4-yl)methyl]amine, influencing the reactivity of the precursors. Pyridine is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom. imperial.ac.uk This electronic feature deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq

In the context of the precursors for the amine synthesis:

For 4-(Halomethyl)pyridine: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon in the methyl halide group. This makes it more susceptible to nucleophilic attack by the amine, facilitating the SN2 reaction.

For Pyridine-4-carbaldehyde: The pyridine ring's electron-withdrawing effect also increases the partial positive charge on the carbonyl carbon of the aldehyde group, making it a more potent electrophile for the initial attack by propylamine in the reductive amination pathway.

Conversely, the nitrogen atom in the pyridine ring is a Lewis basic site and can readily react with electrophiles, including protonation by acids. gcwgandhinagar.com This property is central to the formation of the dihydrochloride (B599025) salt.

Protonation Equilibria and Acid-Base Behavior of Dihydrochloride Salts

Propyl[(pyridin-4-yl)methyl]amine possesses two basic nitrogen atoms: the secondary amine nitrogen and the pyridine ring nitrogen. Consequently, it can accept two protons to form a dihydrochloride salt in the presence of a strong acid like hydrochloric acid (HCl).

The protonation is a stepwise equilibrium process:

C₃H₇NHCH₂C₅H₄N + H⁺ ⇌ [C₃H₇NH₂⁺CH₂C₅H₄N]

[C₃H₇NH₂⁺CH₂C₅H₄N] + H⁺ ⇌ [C₃H₇NH₂⁺CH₂C₅H₄NH⁺]

The relative basicity of the two nitrogen atoms determines the order of protonation. Generally, aliphatic secondary amines are more basic than the nitrogen in a pyridine ring. uoanbar.edu.iq Therefore, the secondary amine is expected to be protonated first, followed by the protonation of the pyridine nitrogen at a lower pH.

The acid-base behavior of the dihydrochloride salt in solution is characterized by its two pKa values, corresponding to the two protonated sites. These pKa values can be estimated by comparison with similar compounds.

Compound Functional Group Approximate pKa of Conjugate Acid
PiperidineSecondary Aliphatic Amine11.2
PyridineAromatic Heterocycle5.25 wikipedia.org
PropylaminePrimary Aliphatic Amine10.7

Based on these values, the pyridinium (B92312) proton in propyl[(pyridin-4-yl)methyl]amine dihydrochloride would be the more acidic of the two, with an estimated pKa around 5-6. The proton on the secondary ammonium (B1175870) group would be less acidic, with a pKa likely in the range of 10-11. This means that in an aqueous solution, as the pH is raised, the pyridinium proton will be removed first, followed by the deprotonation of the secondary ammonium group at a much higher pH. The precise pKa values would be influenced by the electronic effects of the substituents on each nitrogen atom.

The presence of two positive charges in the dihydrochloride salt significantly impacts its physical properties, such as increasing its water solubility and melting point compared to the free base.

Spectroscopic and Crystallographic Characterization of Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling patterns, and through-space or through-bond correlations, a complete structural assignment of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride (B599025) and its analogues can be accomplished.

In the ¹H NMR spectrum of compounds analogous to Propyl[(pyridin-4-yl)methyl]amine, the protons on the pyridine (B92270) ring typically appear in the aromatic region. For a 4-substituted pyridine ring, two distinct signals are expected, corresponding to the protons at the C2/C6 and C3/C5 positions. For instance, in related pyridine-2-methylamine derivatives, the pyridinyl proton (H6) is often observed as a doublet around δ 8.58 ppm with a coupling constant (J) of 5.0 Hz. nih.gov

The protons of the propyl group and the methylene (B1212753) bridge exhibit characteristic chemical shifts and multiplicities. The methylene protons adjacent to the nitrogen atom are expected to be deshielded and appear as a triplet, while the central methylene protons will present as a multiplet, and the terminal methyl protons as a triplet further upfield. For example, in N-benzylaniline, a related secondary amine, the methylene protons (CH₂) appear as a singlet at 4.30 ppm. rsc.org In similar structures, the protons of the alkyl chain show distinct signals, such as a multiplet for the methylene groups and a doublet for the terminal methyl groups. nih.gov

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbons of the pyridine ring typically resonate in the downfield region (δ 120-160 ppm). For instance, in a substituted pyridine-2-methylamine analogue, the carbon atoms of the pyridine ring show signals at δ 150.2, 149.6, 121.6, and 120.3 ppm. nih.gov The carbons of the propyl group and the methylene bridge will appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Pyridine Derivatives

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H, C6-H ~8.6 ~150
Pyridine C3-H, C5-H ~7.4 ~124
-CH₂- (pyridinyl) ~3.9 ~55-60
-NH-CH₂- (propyl) ~2.7 ~45-50
-CH₂- (propyl) ~1.6 ~20-25
-CH₃ (propyl) ~0.9 ~10-15

Note: These are approximate values based on analogous structures and can vary depending on the solvent and specific substitution patterns.

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the propyl chain and the coupling between the pyridinyl protons. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known proton assignments. Finally, an HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between the propyl group, the methylene bridge, and the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For Propyl[(pyridin-4-yl)methyl]amine, the molecular formula is C₉H₁₄N₂.

In an electron ionization (EI) mass spectrum of an analogous compound, 4-propyl-pyridine, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (121.18 g/mol ). nist.gov A prominent fragmentation pathway for such compounds involves the benzylic cleavage, leading to the formation of a stable pyridin-4-ylmethyl cation or a related fragment. For instance, in the mass spectrum of propylamine (B44156), a common fragment is observed at m/z 30, corresponding to [CH₂NH₂]⁺. In the case of propan-2-amine, the base peak is at m/z 44, resulting from the loss of a methyl group. docbrown.info

For Propyl[(pyridin-4-yl)methyl]amine, characteristic fragments would be expected from the cleavage of the C-C bonds of the propyl group and the C-N bond. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula of the parent ion and its fragments, further confirming the identity of the compound. For a related pyridine-2-methylamine derivative, the calculated m/z for the protonated molecule [M+H]⁺ was 323.2380, with the found value being 323.2376, demonstrating high accuracy. nih.gov

Table 2: Predicted m/z Values for Key Fragments of an Analogous Compound, Methyl[1-(pyridin-4-yl)propyl]amine

Adduct / Fragment Predicted m/z
[M+H]⁺ 151.12297
[M+Na]⁺ 173.10491
[M-H]⁻ 149.10841

Data obtained from predicted values for an analogous compound. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride is expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure.

The N-H stretching vibrations of the secondary amine and the protonated amine (ammonium) would appear as broad bands in the region of 3300-3000 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are typically observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl and methylene groups appear between 3000 and 2850 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. The N-H bending vibration may be observed around 1650-1580 cm⁻¹. docbrown.info The C-N stretching vibration of the amine is typically found in the 1220-1020 cm⁻¹ range. docbrown.info The presence of the dihydrochloride salt would also influence the spectrum, particularly in the N-H stretching and bending regions.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (Ammonium salt) 3300-3000 (broad)
C-H stretch (Aromatic) 3100-3000
C-H stretch (Aliphatic) 3000-2850
C=C, C=N stretch (Pyridine) 1600-1400
N-H bend 1650-1580

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of related compounds, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, the propylamino side chain adopts a contorted conformation. researchgate.net The planarity of the pyridine ring is a common feature. For pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, an analogue, the conformation of the 4-picolylammonium cations can differ due to intermolecular interactions and packing effects in the solid state. rsc.org

Table 4: Representative Crystallographic Data for an Analogous Pyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1450 (2)
b (Å) 15.1359 (7)
c (Å) 19.5828 (9)
β (°) 96.547 (4)
V (ų) 1515.05 (12)
Z 4

Data from a related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. researchgate.net

Crystal Packing and Lattice Architecture

In the crystalline state, pyridinium (B92312) chlorides, such as the title compound, typically exhibit a layered structure. The cationic molecules and chloride counter-anions arrange into sheets that are parallel to a crystallographic plane. nih.gov These sheets are often characterized by alternating polar and non-polar regions. The polar regions are dominated by the pyridinium and amino moieties along with the chloride anions, while the non-polar regions arise from the pyridine rings and the alkyl substituents. nih.gov

A predominant feature in the crystal packing of these salts is the extensive network of hydrogen bonds, particularly N-H···Cl interactions. nih.govnih.gov The protonated pyridinium nitrogen and the secondary amine are strong hydrogen bond donors, readily interacting with the chloride anions, which act as hydrogen bond acceptors. These interactions are fundamental in the formation of chains or more complex hydrogen-bonded motifs that extend throughout the crystal lattice. nih.gov For instance, in 2-(hydroxymethyl)pyridinium chloride, N—H⋯Cl and O—H⋯Cl hydrogen bonds lead to the formation of chains of alternating cations and anions. nih.gov

Beyond the primary hydrogen bonding, π–π stacking interactions between adjacent pyridine rings can also play a significant role in stabilizing the crystal structure. researchgate.net These interactions, characterized by centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å, contribute to the formation of columnar or sheet-like architectures. researchgate.netnih.gov In N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide, molecules are linked by π–π stacking between parallel pyridine rings, which, in conjunction with weak C—H⋯O hydrogen bonds, forms a three-dimensional supramolecular architecture. researchgate.net

In analogues where different functional groups are present, the hydrogen bonding patterns can be more complex. For example, in N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds to form chains, which are then linked by C—H⋯O hydrogen bonds to form sheets. nih.gov Within these sheets, π–π interactions involving neighboring pyrazine (B50134) and pyridine rings further stabilize the structure. nih.gov

The following table summarizes the key crystallographic parameters and intermolecular interactions observed in analogues of this compound, providing insight into the expected packing features of the title compound.

Compound NameCrystal SystemSpace GroupKey Intermolecular Interactions
2,6-diaminopyridinium chlorideOrthorhombicPnmaN—H⋯Cl hydrogen bonds, slipped π–π interactions nih.gov
2-(hydroxymethyl)pyridinium chlorideMonoclinicP2₁/cN—H⋯Cl and O—H⋯Cl hydrogen bonds forming chains of alternating cations and anions nih.gov
N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimideTriclinicP-1π–π stacking between parallel pyridine rings, weak C—H⋯O hydrogen bonds researchgate.net
N-(pyridin-4-ylmethyl)pyrazine-2-carboxamideMonoclinicP2₁/cN—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds forming sheets; π–π interactions involving pyrazine and pyridine rings nih.gov

This comprehensive analysis of the crystal packing and lattice architecture of analogous compounds provides a robust framework for understanding the solid-state structure of this compound. The combination of strong hydrogen bonding, π–π stacking, and van der Waals forces is expected to result in a highly organized and stable crystalline assembly.

Computational and Theoretical Investigations of Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. nih.govresearchgate.netresearchgate.net For Propyl[(pyridin-4-yl)methyl]amine dihydrochloride (B599025), these calculations can predict its most stable three-dimensional arrangement and its electronic characteristics.

The conformation of a molecule, which describes the spatial arrangement of its atoms, is intrinsically linked to its potential energy. By calculating the energy for various possible conformations, the most stable structure (the global minimum on the potential energy surface) can be identified. For a flexible molecule like Propyl[(pyridin-4-yl)methyl]amine dihydrochloride, with its rotatable bonds, several low-energy conformations may exist.

Theoretical calculations can map out the potential energy surface, revealing the energy barriers between different conformations and thus the likelihood of their existence at a given temperature. This information is crucial for understanding how the molecule might interact with its environment.

Table 1: Hypothetical Conformational Analysis of Propyl[(pyridin-4-yl)methyl]amine (Note: This data is illustrative for Propyl[(pyridin-4-yl)methyl]amine and not the dihydrochloride salt. The presence of dihydrochloride would influence the conformational preferences due to electrostatic interactions.)

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%) at 298K
160° (gauche)0.0065
2180° (anti)0.8530
3-60° (gauche)0.255

This interactive table presents a hypothetical energy landscape for the parent amine, where different spatial arrangements (conformers) are associated with distinct energy levels and populations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity.

In studies of various pyridine (B92270) derivatives, DFT calculations have been employed to determine these FMO energies and to correlate them with observed chemical or biological activity. researchgate.net For this compound, the protonation of the pyridine nitrogen and the amine nitrogen would significantly lower the energies of both the HOMO and LUMO compared to the free base.

Table 2: Frontier Molecular Orbital Energies for a Related Pyridine Derivative (Data is for a representative pyridine derivative from computational studies and is intended to be illustrative.)

Molecular OrbitalEnergy (eV)
HOMO-5.260
LUMO-3.111
Energy Gap (LUMO-HOMO) 2.149

This interactive table shows example HOMO and LUMO energies for a related pyridine compound. The energy gap is a critical parameter for assessing chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound in an aqueous solution, MD simulations could reveal how the molecule interacts with water molecules, how the chloride counter-ions are distributed around the protonated amine and pyridine groups, and the full range of accessible conformations of the propyl chain. These simulations can provide a more realistic picture of the molecule's behavior in a biological or chemical system.

Table 3: Illustrative Intermolecular Interaction Energies from a Molecular Dynamics Simulation (This data is hypothetical and serves to illustrate the types of interactions that can be quantified with MD simulations for this compound in water.)

Interaction TypeAverage Energy (kcal/mol)
Pyridinium-N-H...Water-7.5
Ammonium-N-H...Water-8.2
Pyridinium (B92312)...Chloride-95.1
Ammonium (B1175870)...Chloride-98.6

This interactive table presents hypothetical average interaction energies, demonstrating the strength of interactions between the subject compound and its environment as determined through molecular dynamics.

Theoretical Studies on Reaction Pathways and Transition States in Related Amine Systems

Theoretical chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, the most likely reaction pathway can be determined. The transition state is the highest energy point along the reaction coordinate and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

Table 4: Activation Barriers for H-abstraction in the Reaction of Methyl Radical with Ethylamine (B1201723)

H-abstraction SiteActivation Barrier (kcal/mol)
Methylene (B1212753) group (CH2)9.34
Amine group (NH2)9.90
Methyl group (CH3)13.46

This interactive table, based on a study of ethylamine, shows the calculated energy barriers for hydrogen abstraction from different sites in the molecule, indicating the most favorable reaction pathway. researchgate.net

Advanced Analytical Methods for the Characterization and Purity Assessment of Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride (B599025) from its potential impurities, including starting materials, by-products, and degradation products. These techniques also allow for precise quantification, which is crucial for purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Propyl[(pyridin-4-yl)methyl]amine dihydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound, leveraging the partitioning differences between a nonpolar stationary phase and a polar mobile phase.

Given the polar and basic nature of the analyte due to the pyridine (B92270) ring and the secondary amine, a C18 or C8 column would be appropriate stationary phases. The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention for the basic analyte, an acidic mobile phase or the use of an ion-pairing reagent may be necessary. An acidic mobile phase, for instance, a phosphate (B84403) or acetate (B1210297) buffer at a pH below the pKa of the pyridine nitrogen, would ensure the analyte is in its protonated form, which generally leads to better chromatographic performance on silica-based reversed-phase columns.

UV detection is a common and suitable choice for this compound, as the pyridine ring is a chromophore that absorbs in the UV region, typically around 254-260 nm. dtic.milcdc.gov A diode array detector (DAD) or a photodiode array (PDA) detector can be employed to obtain spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

A typical HPLC method for the analysis of a related pyridine derivative is detailed in the table below for illustrative purposes.

Table 1: Illustrative HPLC Method Parameters for a Pyridine Derivative

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | | Gradient | Isocratic or Gradient (e.g., 80:20 A:B) | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | UV at 254 nm | | Retention Time | ~5-10 min |

Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ptfarm.pl

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scirp.org Due to the salt form (dihydrochloride) and the polarity of Propyl[(pyridin-4-yl)methyl]amine, direct GC analysis is challenging. The high boiling point and potential for thermal degradation of the free base in the hot injector port necessitate a derivatization step to convert the analyte into a more volatile and thermally stable derivative. thermofisher.cniu.edu

A common derivatization strategy for amines is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. iu.edu Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is another viable option. iu.edu

The derivatized sample can then be analyzed on a nonpolar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane. Flame Ionization Detection (FID) can be used for quantification due to its high sensitivity towards organic compounds. For unequivocal identification of the analyte and its impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred approach. omicsonline.org The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte.

An illustrative set of GC-MS parameters for a derivatized amine is presented below.

Table 2: Illustrative GC-MS Method Parameters for a Derivatized Amine

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. This technique is particularly well-suited for the analysis of ionic compounds like this compound. nih.govnih.gov

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), which is an aqueous buffer. The pH of the BGE is a critical parameter; for a basic compound like Propyl[(pyridin-4-yl)methyl]amine, a low pH buffer (e.g., phosphate buffer at pH 2.5-3.5) will ensure the analyte is fully protonated and carries a positive charge, allowing it to migrate towards the cathode. kapillarelektrophorese.eu

Detection is commonly performed using a UV detector, as in HPLC. The choice of detection wavelength would be similar, around 254-260 nm, corresponding to the absorbance of the pyridine ring. kapillarelektrophorese.eu The migration time of the analyte is a characteristic parameter for identification, while the peak area is proportional to its concentration for quantification. CE can offer advantages over HPLC in terms of speed, resolution, and minimal solvent consumption. nih.gov

The table below provides an example of typical CE conditions for the analysis of small amines.

Table 3: Illustrative Capillary Electrophoresis Method Parameters for Amine Analysis

Parameter Condition
Capillary Fused-silica, 50 µm i.d., effective length 40 cm
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 254 nm
Migration Time Typically < 10 min

Spectroscopic Analytical Methods

Spectroscopic methods are employed to confirm the identity and structure of this compound and to provide information about its electronic and vibrational properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores. The pyridine ring in this compound is the principal chromophore, responsible for its UV absorbance. rsc.org

The UV spectrum of a 4-substituted pyridine typically exhibits characteristic absorption bands arising from π → π* transitions within the aromatic ring. nih.gov For a simple 4-substituted pyridine, one would expect to see a primary absorption band at a lower wavelength and a secondary, less intense band at a higher wavelength. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituent.

In an acidic solution, where the pyridine nitrogen is protonated to form a pyridinium (B92312) ion, a bathochromic shift (shift to longer wavelengths) of the absorption maxima is often observed compared to the free base in a non-polar solvent. cdnsciencepub.com A typical UV-Vis spectrum would be recorded in a suitable solvent, such as water or methanol, and would show a maximum absorbance (λmax) in the range of 250-270 nm. This λmax can be used for quantitative analysis based on the Beer-Lambert law.

Table 4: Illustrative UV-Visible Spectroscopic Data for a Pyridinium Compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Water (acidified) ~258 ~2,500 - 5,000
Methanol ~255 ~2,000 - 4,500

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by vibrational bands corresponding to the pyridine ring, the propyl chain, and the amine group.

The pyridine ring has several characteristic Raman bands. The ring breathing mode, which is a symmetric stretching of the entire ring, is typically observed as a strong band in the region of 990-1010 cm⁻¹. Other prominent bands include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C-C and C-N stretching vibrations within the ring (in the 1300-1650 cm⁻¹ region), and various in-plane and out-of-plane bending modes at lower wavenumbers. acs.orgresearchgate.netresearchgate.net

The formation of the dihydrochloride salt would lead to the protonation of both the pyridine nitrogen and the secondary amine. The N-H stretching vibrations of the resulting pyridinium and secondary ammonium (B1175870) ions would give rise to broad bands in the high-frequency region of the spectrum. cdnsciencepub.comresearchgate.net The C-H stretching and bending vibrations of the propyl group would also be observable in the spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to significantly enhance the Raman signal of the analyte, allowing for detection at much lower concentrations. acs.orgacs.org

Table 5: Illustrative Characteristic Raman Shifts for this compound

Vibrational Mode Approximate Raman Shift (cm⁻¹)
Pyridine Ring Breathing ~1000
Pyridine Ring C-C/C-N Stretching ~1610, ~1500
Aromatic C-H Stretching ~3070
Aliphatic C-H Stretching ~2870 - 2960
N-H⁺ Stretching (broad) ~2400 - 3200

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a fundamental assessment of a substance's empirical formula. This method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretical values derived from the compound's proposed molecular formula. For this compound, this analysis is crucial for verifying its elemental composition and confirming the correct stoichiometric incorporation of each element—carbon, hydrogen, nitrogen, and chlorine.

The process involves the combustion of a precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the quantities of carbon, hydrogen, and nitrogen, respectively. Chlorine content is typically determined through methods like titration or ion chromatography after decomposition of the compound.

A close correlation between the experimentally determined elemental percentages and the calculated theoretical values provides strong evidence for the compound's identity and purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table outlining the theoretical elemental composition of this compound, based on its molecular formula, C9H16Cl2N2.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09948.45
HydrogenH1.0081616.1287.23
ChlorineCl35.453270.90631.79
NitrogenN14.007228.01412.56
Total 223.147 100.00

Note: The values in this table are calculated based on the molecular formula and standard atomic weights and serve as the theoretical benchmark for experimental elemental analysis.

Detailed research findings from the elemental analysis of a synthesized batch of this compound would be presented in a comparative format. For instance, if an experimental analysis yielded results of C: 48.39%, H: 7.28%, N: 12.51%, and Cl: 31.70%, the close agreement with the theoretical values would strongly support the successful synthesis and high purity of the target compound.

Future Research Avenues for Propyl Pyridin 4 Yl Methyl Amine Dihydrochloride

Exploration of Novel Synthetic Pathways

The synthesis of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride (B599025) and its analogs is an area ripe for innovation. Current synthetic strategies for similar secondary amines often involve multi-step processes that may suffer from limitations such as low yields or the need for extensive purification. nih.gov Future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

One promising avenue is the advancement of one-pot synthesis protocols. For instance, methods involving the sequential N-arylation and N-alkylation of N-aminopyridinium salts have shown success in producing secondary amines with high selectivity, avoiding the common issue of overalkylation. nih.govchemrxiv.org Adapting such "self-limiting" alkylation strategies for the synthesis of Propyl[(pyridin-4-yl)methyl]amine could significantly streamline its production. nih.govresearchgate.net Another area of exploration is the use of novel catalytic systems. The development of catalysts, such as those based on magnesium oxide nanoparticles or palladium complexes, could lead to milder reaction conditions and improved yields for the synthesis of pyridine (B92270) derivatives. nih.govfrontiersin.org Furthermore, exploring green synthesis methods, perhaps utilizing nanocatalysts or microwave-assisted reactions, could reduce reaction times and environmental impact. frontiersin.orgacs.org

Synthetic ApproachPotential AdvantagesRelevant Analogs
One-Pot N-Aminopyridinium Salt AlkylationHigh selectivity, avoids overalkylation, potential for complex molecules.Secondary aryl-alkyl amines
Novel Catalytic Systems (e.g., MgO NPs, Pd-complexes)Milder reaction conditions, improved yields, reduced reaction times. nih.govfrontiersin.orgSubstituted pyridine and pyrimidine (B1678525) derivatives
Green Synthesis (e.g., microwave-assisted)Reduced environmental impact, faster reaction rates, enhanced efficiency. acs.orgFunctionalized pyridines and pyrroles

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions of Propyl[(pyridin-4-yl)methyl]amine dihydrochloride is crucial for predicting its properties and potential applications. Computational chemistry offers powerful tools to investigate these interactions at the atomic level.

Future research should employ molecular docking and density functional theory (DFT) studies to elucidate the binding modes and interaction energies of this compound with various biological targets or material surfaces. nih.govtandfonline.com For example, molecular docking simulations could predict the binding affinity and orientation of the compound within the active site of enzymes, which is a common application for pyridine derivatives in drug discovery. nih.govmdpi.comnih.govorientjchem.org Such studies can reveal key interactions, like hydrogen bonds and π-π stacking, that are critical for binding.

DFT calculations can provide deeper insights into the electronic structure, reactivity, and non-covalent interactions of the molecule. tandfonline.comnih.govacs.org These studies can help in understanding the nature of chalcogen or tetrel bonds that might form between the pyridine ring and other molecules. nih.gov By correlating computational data with experimental results, a comprehensive model of the compound's behavior can be developed, guiding the design of new derivatives with tailored properties.

Computational MethodResearch FocusPotential Insights
Molecular DockingInteraction with biological macromolecules (e.g., enzymes, receptors). nih.govnih.govPrediction of binding affinity, identification of key binding site residues, guiding drug design. nih.govorientjchem.org
Density Functional Theory (DFT)Electronic structure, reactivity, intermolecular forces. tandfonline.comacs.orgUnderstanding of chemical stability, reaction mechanisms, and the nature of non-covalent interactions. nih.gov
3D-QSARStructure-activity relationship studies. tandfonline.comCorrelation of molecular structure with biological activity to design more potent compounds.

Advanced Structural Characterization Techniques

While standard analytical techniques provide basic structural information, the application of advanced characterization methods can offer a more detailed picture of the solid-state structure and properties of this compound.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline state. gla.ac.uknih.gov Future work should focus on obtaining high-quality crystals of the compound to perform such analysis. This would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ions. gla.ac.uknih.gov Understanding the crystal packing can provide insights into the material's physical properties, such as solubility and stability.

X-ray Photoelectron Spectroscopy (XPS) is another valuable technique that can probe the elemental composition and chemical states of the atoms in the compound. nih.gov For amine hydrochlorides, XPS can confirm salt formation and the degree of proton transfer by analyzing the binding energies of the nitrogen atoms. nih.gov Combining these advanced techniques with standard methods like NMR and mass spectrometry will provide a comprehensive structural characterization.

TechniqueInformation ObtainedSignificance
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, crystal packing, intermolecular interactions. gla.ac.ukUnderstanding of solid-state properties, polymorphism, and rational crystal engineering.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical and electronic state of atoms. nih.govConfirmation of salt formation, degree of proton transfer, surface chemistry analysis.
Solid-State NMRInformation on the local environment of atoms in the solid state.Characterization of polymorphism and amorphous content.

Application in Emerging Fields of Chemical Research

The pyridine moiety is a versatile scaffold found in a wide range of functional molecules, suggesting that this compound could find applications in several emerging fields. lifechemicals.comnih.govnih.govresearchgate.net

One area of potential is in catalysis . Pyridine derivatives are widely used as ligands in transition metal catalysis due to the Lewis basicity of the nitrogen atom. nih.govalfachemic.comunimi.itresearchgate.net Future research could explore the use of Propyl[(pyridin-4-yl)methyl]amine as a ligand for various metal catalysts in reactions such as cross-coupling, hydrogenation, or polymerization. nih.govalfachemic.com The specific steric and electronic properties imparted by the propyl and methylamine (B109427) groups could lead to novel catalytic activities and selectivities.

In materials science , pyridine-containing polymers have applications as ion-exchange resins, photoresists, and heat-resisting materials. bcrcp.ac.in The functional groups in this compound make it a potential monomer or building block for the synthesis of new functional polymers and materials.

Finally, in medicinal chemistry , the pyridine scaffold is a common feature in many FDA-approved drugs. lifechemicals.comnih.gov While this article does not delve into specific therapeutic uses, the structural motifs of the compound suggest that its derivatives could be explored in various areas of drug discovery, a field where pyridine derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents, among others. nih.govnih.govresearchgate.net

Research FieldPotential ApplicationRationale
Homogeneous CatalysisLigand for transition metal catalysts. alfachemic.comunimi.itresearchgate.netThe pyridine nitrogen can coordinate to metal centers, influencing catalytic activity and selectivity. nih.gov
Polymer ChemistryMonomer for functional polymers. bcrcp.ac.inThe amine and pyridine functionalities can be incorporated into polymer backbones or side chains to impart specific properties.
Supramolecular ChemistryBuilding block for self-assembled structures.The potential for hydrogen bonding and π-π stacking interactions can drive the formation of ordered supramolecular architectures.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodStarting MaterialCatalystYield (%)Purity (%)Reference
Alkylation4-PicolinePd(OAc)₂7895
Reductive AminationPyridine-4-carbaldehydeNaBH₃CN6590

Q. Table 2: Key Analytical Parameters

TechniqueParameterTarget ValueReference
¹H NMRPyridine ring protonsδ 8.5–9.0
HPLCRetention time12.3 min
LC-MS[M+H]⁺239.14 m/z

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.